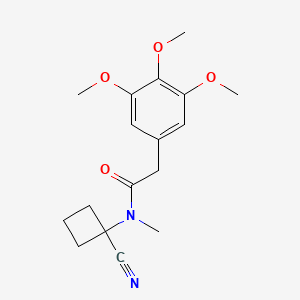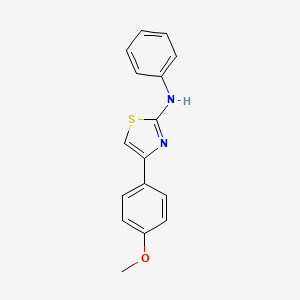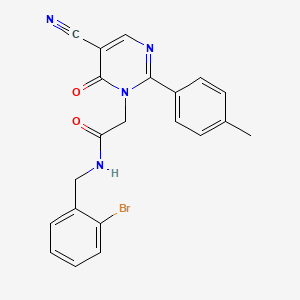
1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione
説明
This compound is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development and chemical production processes . It is related to 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4 (1H,3H)-dione .
Molecular Structure Analysis
The molecular structure of related compounds such as 2-Fluoro-6-(trifluoromethyl)benzyl alcohol has been analyzed . The molecular weight of a related compound, 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea, is 236.17 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, 2-Fluoro-6-(trifluoromethyl)benzyl bromide has a melting point of 38-42 °C . The compound 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is a solid at room temperature .科学的研究の応用
Synthesis and Antagonistic Activities
Research has identified derivatives of the mentioned compound with significant biological activities. For instance, a study explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, revealing potent 5-HT2 antagonist activity, indicating their potential in designing drugs targeting serotonin receptors (Watanabe et al., 1992).
Herbicidal Activities
Another study synthesized compounds related to the mentioned chemical structure, which displayed herbicidal activities. Specifically, a derivative exhibited significant herbicidal effectiveness against Brassica napus, showcasing the compound's potential in agricultural applications (Huazheng, 2013).
Antiviral and Antibacterial Applications
Derivatives of 1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione have also been investigated for their antiviral and antibacterial properties. A study on diketopiperazine derivatives from a marine-derived actinomycete reported moderate antivirus activity against influenza A (H1N1) virus, suggesting the compound's derivatives could contribute to antiviral drug development (Wang et al., 2013).
Structural Analyses and Molecular Interactions
The structural analysis of related compounds has provided insights into their molecular interactions and potential as protoporphyrinogen IX oxidase inhibitors. Such studies contribute to understanding the compound's role in inhibiting biological pathways relevant to disease mechanisms and herbicide action (Li et al., 2005).
Safety and Hazards
The compound 2-Fluoro-6-(trifluoromethyl)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-5-piperazin-1-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2/c1-10-14(24-7-5-22-6-8-24)15(26)23-16(27)25(10)9-11-12(17(19,20)21)3-2-4-13(11)18/h2-4,22H,5-9H2,1H3,(H,23,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGIZYSWXILRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2809692.png)

![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)
![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2809700.png)

